2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected
Overview
Description
“2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected” is a derivative of 2-aminothiazole . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been reported in the literature . The compounds were synthesized and characterized by FTIR and NMR (1H and 13C) . The yield was around 50%, with a melting point of 196–198 °C .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H3ClN2O2S . Its average mass is 178.597 Da and its monoisotopic mass is 177.960373 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3, a boiling point of 424.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Peptide Synthesis and Mimetics
The versatility of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, especially when 2-BOC protected, is evident in its application in peptide synthesis and mimetics. Researchers have developed unnatural amino acids that mimic tripeptide β-strands, forming β-sheet-like hydrogen-bonded dimers. These amino acids, including derivatives of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, can be incorporated into peptides using standard peptide synthesis techniques, showcasing their utility in constructing complex peptide architectures with potential applications in drug design and protein engineering (Nowick et al., 2000).
Heterocyclic γ-Amino Acids Synthesis
The compound has also been employed in the synthesis of heterocyclic γ-amino acids, which are crucial in mimicking the secondary structures of proteins. A short and versatile chemical route to these amino acids has been developed, demonstrating the compound's role in expanding the toolkit for protein mimicry and design (Mathieu et al., 2015).
Chemical Protection Strategies
Furthermore, the compound's protective group, 2-BOC, is instrumental in solvent-free, highly selective N-tert-butyloxycarbonylation strategies. This method has been applied to a wide range of substrates, including amino acids, highlighting the compound's importance in synthetic chemistry for protecting amino groups during complex synthesis processes without racemization, ensuring high purity and yield of the desired products (Majumdar et al., 2014).
Synthesis of Novel Derivatives
The synthesis and evaluation of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been explored, with findings indicating good fungicidal and antivirus activities. This highlights the potential of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid derivatives in agrochemical and pharmaceutical industries for the development of new antifungal and antiviral agents (Fengyun et al., 2015).
Advanced Material Development
The research also extends to advanced material development, where derivatives of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid are utilized in the synthesis of novel amino acyl-4-thiazolidones. These compounds, with a 4-thiazolidone nucleus, represent a new class of materials with potential applications in medicinal chemistry and as building blocks for more complex chemical entities (Leite et al., 2007).
Mechanism of Action
properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-9(2,3)16-8(15)12-7-11-5(10)4(17-7)6(13)14/h1-3H3,(H,13,14)(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTRAUIPMWUAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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